molecular formula C23H21N3O2S2 B2595770 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 1260622-93-2

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B2595770
CAS No.: 1260622-93-2
M. Wt: 435.56
InChI Key: GBWUQRGXARZULE-UHFFFAOYSA-N
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Description

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity

This compound is part of a broader class of compounds explored for their potent inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. These dual inhibitors are significant for their potential antitumor properties. For example, compounds synthesized with similar structures have shown potent dual inhibitory activities against human TS and DHFR, indicating their potential in developing new anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008). These findings underscore the therapeutic relevance of exploring such compounds in drug development efforts, especially for cancer treatment.

Antitumor Activity

The synthesis and evaluation of various derivatives of thieno[3,2-d]pyrimidine have demonstrated significant antitumor activity. Notably, some newly synthesized compounds displayed potent anticancer activity comparable to established chemotherapy agents like doxorubicin on several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells (Hafez & El-Gazzar, 2017). This suggests that compounds with the 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide structure could be promising candidates for further exploration in cancer therapy.

Antimicrobial and Antitubercular Activities

Derivatives of pyrimidine have also been synthesized and evaluated for their antimicrobial and antitubercular activities, indicating the versatility of these compounds in addressing a variety of infectious diseases. For instance, novel pyrimidine-azitidinone analogues have been tested for antimicrobial activity against bacterial and fungal strains and shown promising results in vitro against mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). This highlights the potential of such compounds in the development of new antimicrobial and antitubercular agents.

Crystal Structure and Molecular Interactions

The crystal structures of compounds within this chemical family have been analyzed to understand their molecular interactions, such as hydrogen bonding, which are critical for their biological activity. These studies provide insights into the structural requirements for biological activity and can guide the design of more effective drug molecules (Subasri et al., 2017).

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-15-9-10-19(16(2)13-15)26-22(28)21-18(11-12-29-21)24-23(26)30-14-20(27)25(3)17-7-5-4-6-8-17/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWUQRGXARZULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.